2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-4-2-1-3-12(13)16(21)18-11-6-7-14-10(9-11)5-8-15(20)19-14/h1-4,6-7,9H,5,8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXPVTSCTKLVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the quinoline moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Structural Features
The compound features:
- A chloro group that enhances its reactivity.
- A benzamide moiety that contributes to its biological activity.
- A tetrahydroquinoline framework known for various pharmacological properties.
Reaction Pathways
The compound can undergo several reactions:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions : The carbonyl group can be reduced to form alcohol derivatives.
- Oxidation Reactions : Can introduce additional functional groups or modify existing ones.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interacting with specific cellular pathways and inhibiting tumor growth.
- Anti-inflammatory Effects : Investigated for potential use in treating inflammatory diseases due to its ability to modulate immune responses.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes that play critical roles in disease processes.
Biological Studies
The compound's interaction with biological targets is crucial for understanding its pharmacological profile. Studies may focus on:
- Binding affinity to specific receptors or enzymes.
- Mechanisms of action that elucidate how it exerts its biological effects.
Material Science
Due to its unique structural features, 2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may serve as a building block for synthesizing novel materials or compounds in organic synthesis.
Uniqueness
The distinct combination of the tetrahydroquinoline structure with a chloroacetamide functionality gives this compound unique properties that may not be present in similar compounds. This uniqueness could lead to the discovery of new therapeutic agents or materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Variations and Implications
Substituent Position on Benzamide: The 2-chloro substitution in the target compound contrasts with analogues like 3-chloro () and 2,4-difluoro (). The 2,4-difluoro analogue () introduces electron-withdrawing groups, which could enhance metabolic stability compared to the mono-chloro derivative .
Modifications to the Tetrahydroquinoline Scaffold: 1-Propyl substitution () increases hydrophobicity, as reflected in higher molecular weights (342.8–360.8 Da vs. 300.7 Da for the target compound). This may improve membrane permeability in drug discovery contexts . The 1-benzyl group () introduces aromatic bulk, which could modulate interactions with hydrophobic protein pockets . Chiral pyrrolidine-containing derivatives () demonstrate the impact of stereochemistry on physical properties, such as optical rotation ([α]²⁵₅₈₉ = −18.0°), and highlight the use of supercritical fluid chromatography (SFC) for enantiomeric separation .
Functional Group Replacements: Replacement of benzamide with acetamide () reduces molecular complexity and weight (253.0 Da), making it a simpler intermediate for synthetic workflows .
Biological Activity
2-Chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of n-acyl-alpha amino acids and derivatives. Its molecular formula is , featuring a chloro group and a tetrahydroquinoline moiety fused with a benzamide group. The structural uniqueness contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to function as an enzyme inhibitor or ligand in biochemical assays, modulating the activity of various biological targets. The exact pathways remain under investigation, but preliminary studies suggest involvement in several pharmacological mechanisms.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and apoptotic proteins .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, which could be beneficial in treating conditions like arthritis or chronic inflammation .
Antimicrobial Properties
Preliminary investigations have suggested that this compound may possess antimicrobial activity against various pathogens. This is likely due to its structural features that allow it to interact with microbial enzymes or cellular components .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that they could effectively inhibit the growth of human cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins like Bcl-2 . This suggests that this compound may share similar mechanisms.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin) | Similar quinoline structure | Anticancer activity |
| 4-Chloro-N-(1-methylpyrrolidin-2-yl)acetamide | Chloro and acetamide moieties | Analgesic effects |
Q & A
Q. What are the standard protocols for synthesizing 2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Amination : Reacting 6-amino-1,2,3,4-tetrahydroquinolin-2-one with 2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
Cyclization : Acid- or base-catalyzed cyclization to form the tetrahydroquinoline core .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Key Parameters : Temperature (60–80°C), reaction time (12–24 hours), and stoichiometric control to minimize byproducts. Reaction progress is monitored via TLC or HPLC .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., C₁₆H₁₂ClN₂O₂ requires [M+H]⁺ = 305.0584) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software .
Q. What are the critical physical properties (solubility, stability) for experimental design?
Methodological Answer:
- Solubility : Tested in DMSO (>50 mg/mL) for biological assays; aqueous solubility enhanced via co-solvents (e.g., PEG-400) .
- Stability : Assessed via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Orthogonal Assays : Validate target binding using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to measure binding affinity (Kd) .
- Meta-Analysis : Compare IC50 values across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .
- Structural Modifications : Synthesize analogs (e.g., fluoro-substituted derivatives) to isolate structure-activity relationships (SAR) .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR) with force fields (AMBER) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50 ns trajectories) to assess binding stability and hydrogen-bond interactions .
- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to optimize substituent electronegativity for target affinity .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability (F%) and half-life (t½) in rodent models via LC-MS/MS .
- Metabolite Identification : Use liver microsomes to identify oxidative metabolites (e.g., hydroxylation at the tetrahydroquinoline ring) .
- Formulation Optimization : Encapsulate in liposomes or cyclodextrins to improve plasma stability .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s thermal stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (Td) under nitrogen vs. air atmospheres .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (e.g., endothermic peaks at 180–200°C) .
- Control Experiments : Replicate studies with standardized heating rates (e.g., 10°C/min) to minimize experimental variability .
Q. What methods validate the compound’s proposed mechanism of action in enzymatic inhibition?
Methodological Answer:
- Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with/without inhibitor .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to identify binding pockets .
- CRISPR Knockout Models : Validate target specificity using gene-edited cell lines .
Structure-Activity Relationship (SAR) Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
